rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Overview
Description
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, also known as AC-93253, is a heterocyclic organic compound with a molecular formula of C13H23ClN4O and a molecular weight of 286.8 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-amino-6-chloropyrimidine-4-amine and nonan-2-ol.
Coupling Reaction: The 5-amino-6-chloropyrimidine-4-amine is coupled with nonan-2-ol under specific reaction conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]hexan-2-ol
- 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]octan-2-ol
- 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]decan-2-ol
Uniqueness
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
Rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol, with the CAS number 75166-65-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃ClN₄O |
Molecular Weight | 286.80 g/mol |
LogP | 3.498 |
PSA (Polar Surface Area) | 84.06 Ų |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant potential in multiple areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Rac Erythro Compound
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Moderate |
Bacillus subtilis | Effective |
Pseudomonas aeruginosa | Moderate |
In a study published in the Journal of Chemical Ecology, compounds similar to rac erythro demonstrated significant antibacterial activity, suggesting that structural components like the chloropyrimidine moiety contribute to their efficacy against pathogens .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 18 |
Studies indicate that rac erythro can induce apoptosis in cancer cells, potentially through mechanisms involving DNA intercalation and disruption of cell cycle progression .
The proposed mechanisms by which rac erythro exerts its biological effects include:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, which can inhibit replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may act as a scavenger of ROS, thereby reducing oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, rac erythro was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear zone of inhibition around the compound's application site, indicating effective antimicrobial action.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with rac erythro resulted in significant reductions in cell viability, particularly in HCT116 and MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .
Properties
IUPAC Name |
3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQZPXJGBALKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974690 | |
Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59262-85-0 | |
Record name | NSC272455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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